molecular formula C21H25N5O5 B2867866 8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione CAS No. 896307-28-1

8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione

Cat. No.: B2867866
CAS No.: 896307-28-1
M. Wt: 427.461
InChI Key: IQBUMYJVADGCFT-UHFFFAOYSA-N
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Description

8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the dimethoxyphenyl and ethoxyethyl groups through various substitution reactions. Key reagents often include dimethoxybenzene derivatives, ethoxyethyl halides, and purine precursors. Reaction conditions may involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and efficient methods. This might involve continuous flow reactors, automated synthesis systems, and rigorous quality control measures to maintain consistency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s reactivity and stability.

    Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups.

Scientific Research Applications

8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione
  • 8-(2,5-Dimethoxyphenyl)-3-(2-propoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione

Uniqueness

Compared to similar compounds, 8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione stands out due to its specific ethoxyethyl group, which may confer unique reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-6-31-10-9-24-19(27)17-18(23(3)21(24)28)22-20-25(17)12-13(2)26(20)15-11-14(29-4)7-8-16(15)30-5/h7-8,11-12H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBUMYJVADGCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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